In Vitro Binding Affinity and Subtype Selectivity of TPA023
TPA023 exhibits subnanomolar binding affinity (Ki = 0.19–0.41 nM) at recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits [1]. In functional assays, TPA023 is a partial agonist at α2‑ and α3‑containing receptors (efficacy ~30–50% of the full agonist chlordiazepoxide) but displays no agonist efficacy at α1‑ or α5‑containing subtypes [2]. This contrasts sharply with the non‑selective benzodiazepine lorazepam, which acts as a full agonist across all four subtypes with comparable efficacy (≥90%) [2].
| Evidence Dimension | Binding affinity (Ki) and functional efficacy at human GABAA receptor subtypes |
|---|---|
| Target Compound Data | Ki = 0.19–0.41 nM (α1, α2, α3, α5); Partial agonist at α2/α3 (~30–50% of chlordiazepoxide); Silent antagonist at α1/α5 |
| Comparator Or Baseline | Lorazepam: Full agonist (≥90% efficacy) at α1, α2, α3, α5; comparable binding affinity range |
| Quantified Difference | TPA023 exhibits zero functional efficacy at α1 and α5 subtypes, whereas lorazepam retains full agonism; TPA023 efficacy at α2/α3 is approximately half that of lorazepam. |
| Conditions | Recombinant human GABAA receptors expressed in HEK293 cells; electrophysiology (whole‑cell patch clamp) and radioligand binding ([3H]flumazenil) |
Why This Matters
The α1‑sparing functional profile is the mechanistic basis for TPA023's non‑sedating anxiolytic phenotype; procurement of TPA023 is essential for experiments requiring dissection of α2/α3‑mediated effects without α1 contamination.
- [1] Atack, J. R., Wafford, K. A., Tye, S. J., Cook, S. M., Sohal, B., Pike, A., … & McKernan, R. M. (2006). TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine], an agonist selective for α2‑ and α3‑containing GABAA receptors, is a nonsedating anxiolytic in rodents and primates. Journal of Pharmacology and Experimental Therapeutics, 316(1), 410‑422. View Source
- [2] Atack, J. R., Wafford, K. A., Tye, S. J., Cook, S. M., Sohal, B., Pike, A., … & McKernan, R. M. (2006). TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine], an agonist selective for α2‑ and α3‑containing GABAA receptors, is a nonsedating anxiolytic in rodents and primates. Journal of Pharmacology and Experimental Therapeutics, 316(1), 410‑422. View Source
